molecular formula C11H19ClN2O3 B14211804 1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole CAS No. 825650-63-3

1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole

Cat. No.: B14211804
CAS No.: 825650-63-3
M. Wt: 262.73 g/mol
InChI Key: VJQMGBCFNZMCHB-UHFFFAOYSA-N
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Description

1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole is a chemical compound known for its unique structure and properties It is characterized by the presence of an imidazole ring attached to a chain of ethoxy groups, which are further substituted with a chloroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole typically involves the reaction of imidazole with a chloroethoxyethanol derivative. The process can be summarized as follows:

    Starting Materials: Imidazole and 2-(2-(2-chloroethoxy)ethoxy)ethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: The imidazole is reacted with 2-(2-(2-chloroethoxy)ethoxy)ethanol under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethoxy group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can undergo reduction to form imidazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of imidazoline derivatives.

Scientific Research Applications

1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole involves its interaction with specific molecular targets. The chloroethoxy groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethoxy)ethanol: A simpler analog with fewer ethoxy groups.

    Bis[2-(2-chloroethoxy)ethyl] ether: A related compound with two chloroethoxy groups.

    1-Bromo-2-(2-methoxyethoxy)ethane: A similar compound with a bromo instead of a chloro substituent.

Uniqueness

1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole is unique due to its extended ethoxy chain and the presence of an imidazole ring, which confer distinct chemical and biological properties

Properties

CAS No.

825650-63-3

Molecular Formula

C11H19ClN2O3

Molecular Weight

262.73 g/mol

IUPAC Name

1-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethyl]imidazole

InChI

InChI=1S/C11H19ClN2O3/c12-1-5-15-7-9-17-10-8-16-6-4-14-3-2-13-11-14/h2-3,11H,1,4-10H2

InChI Key

VJQMGBCFNZMCHB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCOCCOCCOCCCl

Origin of Product

United States

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